molecular formula C12H10Cl2N4 B12065302 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroquinoline CAS No. 111373-02-5

1-(4,6-Dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12065302
CAS No.: 111373-02-5
M. Wt: 281.14 g/mol
InChI Key: AJEQBHHBPKBVHV-UHFFFAOYSA-N
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Description

Quinoline, 1-(4,6-dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydro- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds It is characterized by a quinoline backbone with a tetrahydro modification and a 1,3,5-triazine ring substituted with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1-(4,6-dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydro- typically involves the nucleophilic substitution of cyanuric chloride with a quinoline derivative. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often require low temperatures, around -15 to -5°C, to control the reactivity of cyanuric chloride .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors such as quinoline and cyanuric chloride. The process includes careful control of reaction conditions to ensure high yield and purity. The use of solvents like chloroform or tetrahydrofuran (THF) is common to dissolve the reactants and facilitate the reaction .

Mechanism of Action

The mechanism of action of Quinoline, 1-(4,6-dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity . The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1-(4,6-dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydro- is unique due to its combination of a quinoline backbone with a triazine ring, providing a versatile scaffold for various chemical modifications and applications. Its dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets .

Properties

IUPAC Name

1-(4,6-dichloro-1,3,5-triazin-2-yl)-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4/c13-10-15-11(14)17-12(16-10)18-7-3-5-8-4-1-2-6-9(8)18/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEQBHHBPKBVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90316889
Record name NSC308798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111373-02-5
Record name NSC308798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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